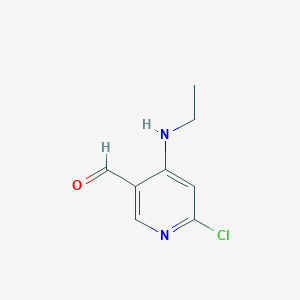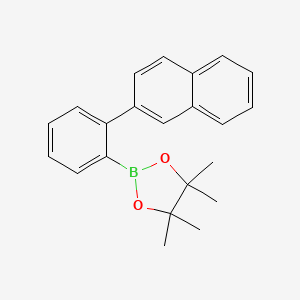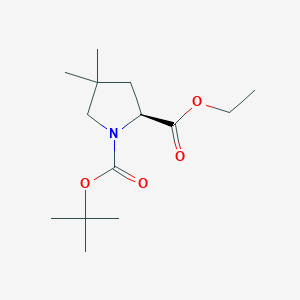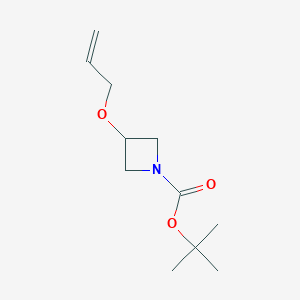
6-Chloro-4-(ethylamino)nicotinaldehyde
Vue d'ensemble
Description
“6-Chloro-4-(ethylamino)nicotinaldehyde” is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . It is also known by other names such as “6-chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde” and "Ripretinib Impurity 2" .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One method involves the use of manganese (IV) oxide in dichloromethane at 20°C . The reaction mixture is stirred at room temperature overnight, filtered, and the filtrate is concentrated in vacuo to yield the compound . Another method uses Dess-Martin periodane in tetrahydrofuran at 0 - 20°C .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aldehyde (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 347.4±42.0 °C at 760 mmHg . The exact mass of the compound is 184.040344 .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
6-Chloro-4-(ethylamino)nicotinaldehyde, as part of nicotinaldehyde derivatives, has been utilized in the synthesis of various heterocyclic compounds. For instance, nicotinaldehyde reacted with 2-cyanoethanethioamide to yield heterocyclic compounds with antiviral activities, including activities against HSV1 and HAV (Attaby et al., 2007).
Molluscicidal Properties
Research has also been conducted on the molluscicidal properties of thiazolo[5,4-d]pyrimidines, synthesized using related compounds. This research is relevant in the context of controlling snail populations in relation to schistosomiasis (El-bayouki & Basyouni, 1988).
Hydrolysis in Environmental Processes
The hydrolysis of atrazine, a compound related to this compound, has been studied in the context of environmental science. This research focuses on understanding the degradation kinetics of atrazine and its degradation products, which is crucial for water treatment and environmental protection (Acero et al., 2000).
Proton Transfer Equilibrium
In a study examining Schiff bases, which includes compounds structurally related to this compound, proton transfer equilibrium in hydrogen bridges was investigated. This research contributes to the understanding of molecular structures and reactions (Filarowski et al., 2002).
Enzymatic Activity in Agriculture
The effect of triazines, including atrazine (related to this compound), on enzymatic activity in agricultural crops was studied. This research provides insights into how these compounds influence carbohydrate and nitrogen metabolism in plants, which is essential for crop management and agricultural productivity (Wu et al., 1971).
Propriétés
IUPAC Name |
6-chloro-4-(ethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFUZIGKSYQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239397 | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959163-01-0 | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959163-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(ethylamino)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)


